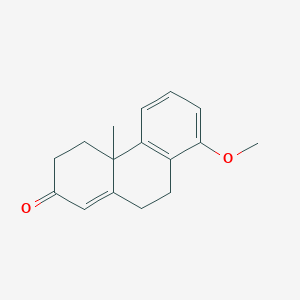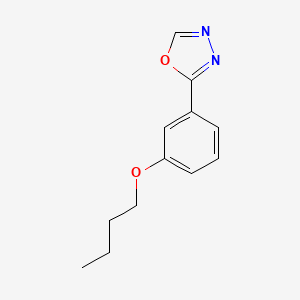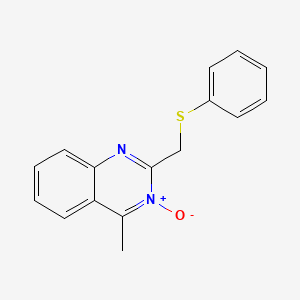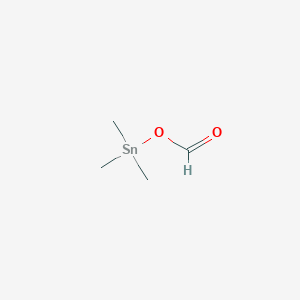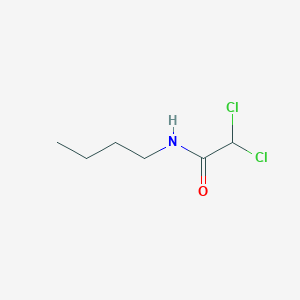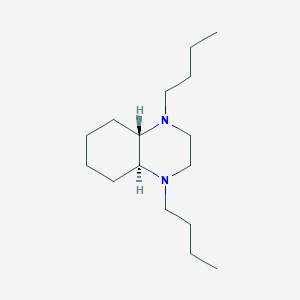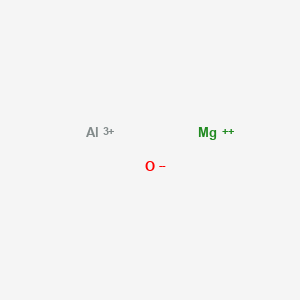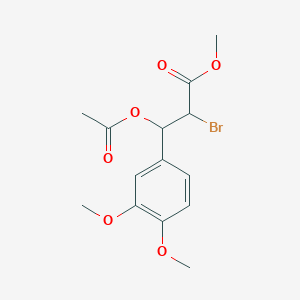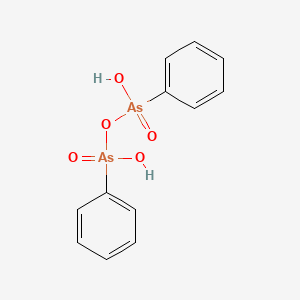
Diphenyldiarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyldiarsonic acid is an organoarsenic compound derived from chemical warfare agents. It is known for its stability and toxicity, making it a subject of interest in environmental science and pollution research . The compound has been found in soils at historical sites of warfare and is a significant contaminant due to its persistence and potential health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyldiarsonic acid can be synthesized through various chemical reactions involving arsenic compounds. One common method involves the reaction of diphenylarsine chloride with an oxidizing agent to produce this compound . The reaction conditions typically require a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as batch experiments and extended X-ray absorption fine structure (EXAFS) spectroscopy to monitor the production process and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyldiarsonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and environmental conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can lead to the formation of arsenic hydrides .
Wissenschaftliche Forschungsanwendungen
Diphenyldiarsonic acid has a wide range of scientific research applications. In environmental science, it is studied for its impact on soil and water contamination and the development of remediation techniques . In chemistry, it is used to understand the behavior of organoarsenic compounds and their interactions with other chemicals . In biology and medicine, research focuses on its toxicological effects and potential therapeutic applications .
Wirkmechanismus
The mechanism of action of diphenyldiarsonic acid involves its interaction with cellular components, leading to toxic effects. It primarily targets proteins and enzymes, disrupting their normal function and causing cellular damage . The pathways involved in its mechanism of action include oxidative stress and interference with cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to diphenyldiarsonic acid include diphenylarsinic acid, diphenylchloroarsine, and diphenylcyanoarsine . These compounds share structural similarities and are also derived from chemical warfare agents .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its stability and persistence in the environment make it a significant contaminant, and its toxicological properties differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
5344-50-3 |
|---|---|
Molekularformel |
C12H12As2O5 |
Molekulargewicht |
386.06 g/mol |
IUPAC-Name |
[hydroxy(phenyl)arsoryl]oxy-phenylarsinic acid |
InChI |
InChI=1S/C12H12As2O5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
VXTYIZLEQYLJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(O)O[As](=O)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



